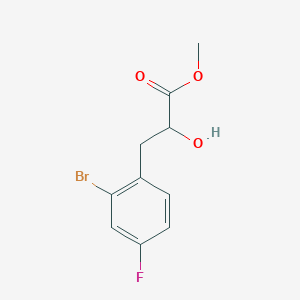

Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate is a halogenated aromatic ester featuring a hydroxy group at the C2 position and a bromo-fluoro-substituted phenyl ring at C3. The bromo and fluoro substituents confer electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |

InChI Key |

VUDIMAJWCQMKQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate generally involves two main stages:

- Preparation of the substituted aromatic precursor: 2-bromo-4-fluorophenyl derivatives are prepared through selective bromination of fluorinated phenols or anilines.

- Esterification of the corresponding hydroxypropanoic acid: The hydroxy acid bearing the substituted aromatic ring is esterified with methanol to yield the methyl ester.

This approach ensures high regioselectivity and good yields of the target compound.

Preparation of 2-bromo-4-fluorophenyl Intermediate

The key intermediate, 2-bromo-4-fluorophenol or related derivatives, is synthesized by controlled bromination of 4-fluorophenol or 4-fluoro-2-methylphenol. One exemplary method includes:

- Dissolving 4-fluoro-2-methylphenol in a biphasic mixture of an organic solvent (such as dichloromethane or chloroform) and water.

- Adding bromine dropwise at low temperatures (-10 to 5 °C) to control the exothermic reaction.

- Following bromination, hydrogen peroxide is added to complete the reaction and promote oxidation.

- The organic layer is separated, concentrated, and purified by vacuum distillation and ethanol reflux to yield 2-bromo-4-fluoro-6-methylphenol with high purity (99.3–99.4%) and yields around 94–95%.

Table 1: Typical Reaction Conditions for Bromination of 4-Fluoro-2-methylphenol

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane or chloroform |

| Temperature | -10 to 5 °C |

| Bromine amount | ~0.54–0.6 mol equiv. per phenol |

| Hydrogen peroxide amount | ~0.7–0.8 mol equiv. |

| Reaction time | 1 hour post bromine addition |

| Purification | Vacuum distillation, ethanol reflux |

| Yield | ~94–95% |

| Purity (GC) | ~99.3–99.4% |

Synthesis of this compound

The methyl ester is typically synthesized by esterification of the corresponding 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid with methanol under acidic or catalytic conditions.

Typical Esterification Procedure:

- Dissolve the hydroxy acid in methanol, often with a catalytic amount of acid (e.g., sulfuric acid or HBr) to promote ester formation.

- Heat the mixture to reflux (around 65 °C) for an extended period (e.g., 18–24 hours) under an inert atmosphere to prevent oxidation or side reactions.

- After completion, remove excess methanol by rotary evaporation.

- Purify the crude ester by liquid-liquid extraction (e.g., with dichloromethane), washing with aqueous sodium bicarbonate and saturated sodium chloride to remove impurities.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate solvent to yield the methyl ester as a clear liquid.

- Starting material: 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid (35 mmol)

- Methanol volume: 50 mL (1.2 mol)

- Catalyst: 0.2 mL of 48% aqueous hydrogen bromide

- Reaction temperature: 65 °C

- Reaction time: 21 hours

- Yield: 87% of this compound as a light yellow liquid.

Analytical and Purification Techniques

- Gas Chromatography (GC): Used to confirm the purity of intermediates and final products, with purities exceeding 99% reported.

- Nuclear Magnetic Resonance (NMR): Characteristic signals include ester methyl protons (~δ 3.6 ppm), aromatic protons shifted by halogen substituents, and hydroxyl proton signals.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotope pattern.

- Purification: Vacuum distillation, ethanol reflux, and recrystallization are commonly employed to obtain analytically pure compounds.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination of 4-fluoro-2-methylphenol | Br2, H2O2, CH2Cl2 or CHCl3, -10 to 5 °C, 1 h | 94–95 | 99.3–99.4 | Controlled temperature crucial |

| Esterification of hydroxy acid | Methanol, HBr catalyst, 65 °C, 21 h | 87 | Not specified | Inert atmosphere recommended |

| Purification | Vacuum distillation, ethanol reflux, liquid-liquid extraction | — | — | Ensures removal of impurities |

Research Outcomes and Observations

- The bromination step is highly selective for the 2-position on the fluorophenyl ring, likely due to electronic directing effects of fluorine and methyl substituents.

- The use of hydrogen peroxide post bromination improves reaction completion and reduces side products.

- Esterification under acidic catalysis in methanol yields the methyl ester in high yield and purity, suitable for further synthetic applications.

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which is beneficial for scalability and safety.

Scientific Research Applications

Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is explored for its potential use in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The hydroxy and ester groups also play a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate:

Biological Activity

Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHBrF O

- Molecular Weight : Approximately 277.09 g/mol

- Functional Groups : Contains a bromo and a fluoro substituent on the aromatic ring, which enhances its lipophilicity and reactivity.

The presence of these halogens significantly influences its chemical properties and biological activities, making it valuable in various chemical applications and research fields.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoic acid with methanol under acidic conditions. This method is efficient for obtaining high yields of the desired ester product.

Biological Activity

Research indicates that this compound exhibits diverse biological activities. Some notable areas of investigation include:

Antimicrobial Activity

Compounds with similar structures have shown promise in combating bacterial infections. The presence of halogen atoms may enhance binding affinity to specific biological targets, including enzymes and receptors involved in microbial resistance.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses, although detailed mechanisms remain to be elucidated. The anti-inflammatory potential is particularly relevant in the context of diseases characterized by chronic inflammation.

Antiproliferative Properties

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies indicate that it may inhibit the proliferation of human cancer cell lines, suggesting potential applications in cancer therapy .

The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(2-bromo-6-fluorophenyl)-2-hydroxypropanoate | Different fluorine position | Varying electronic properties due to substitution |

| Methyl 3-(5-bromo-2-fluorophenyl)-2-hydroxypropanoate | Different bromo position | Potentially distinct biological effects |

| Methyl (3R)-3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate | Stereochemistry variation | May exhibit different biological effects due to chirality |

Case Studies

- Antimicrobial Efficacy : A study investigating derivatives similar to this compound found significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy .

- Antiproliferative Activity : In vitro assays demonstrated that this compound exhibited IC values below 100 µg/mL against various cancer cell lines, suggesting potential for development into an anticancer agent.

Q & A

Basic: What are the common synthetic routes for Methyl 3-(2-bromo-4-fluorophenyl)-2-hydroxypropanoate?

Methodological Answer:

The synthesis typically involves bromination of a precursor such as methyl 3-(4-fluorophenyl)-2-hydroxypropanoate. Key steps include:

- Hydroxyl Protection : The hydroxyl group is protected (e.g., using trimethylsilyl chloride) to prevent undesired side reactions.

- Bromination : Electrophilic bromination is performed using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at controlled temperatures (0–25°C) to ensure regioselectivity at the 2-position of the aryl ring .

- Deprotection : Acidic hydrolysis removes the protecting group.

Characterization is achieved via 1H/13C NMR , X-ray crystallography (refined using SHELXL ), and mass spectrometry .

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

Discrepancies between X-ray, NMR, and computational data require a multi-technique approach:

- X-ray Refinement : Use SHELXL to refine crystal structures, validating bond lengths/angles against databases .

- 2D NMR : Employ COSY, HSQC, and HMBC to confirm connectivity and assign signals. Dynamic effects (e.g., rotamers) may explain split NMR peaks.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.

- Impurity Analysis : Use HPLC or LC-MS to detect byproducts interfering with spectral clarity .

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration; SHELX refines thermal parameters and occupancy .

- NMR Spectroscopy : 1H/13C NMR identifies functional groups; 19F NMR confirms fluorophenyl substitution.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- HPLC : Quantifies purity (>95% threshold for research-grade material) .

Advanced: How can the bromination step be optimized for higher yield and selectivity?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalyst Addition : Use Lewis acids (e.g., FeCl3) to enhance bromine electrophilicity.

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions.

- Design of Experiments (DoE) : Apply factorial design to assess interactions between variables (e.g., reagent stoichiometry, reaction time).

Monitor progress via TLC and isolate intermediates using flash chromatography .

Basic: What functional groups dominate the compound’s reactivity?

Methodological Answer:

- Bromo-fluorophenyl moiety : Electrophilic aromatic substitution is hindered at the 2- and 4-positions due to bromine/fluorine electron-withdrawing effects.

- Hydroxyl group : Participates in hydrogen bonding (relevant to crystal packing) and nucleophilic reactions (e.g., esterification).

- Ester group : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization .

Advanced: How can structure-activity relationships (SAR) be explored for potential bioactivity?

Methodological Answer:

- Analog Synthesis : Prepare derivatives (e.g., replacing Br with Cl or modifying the ester group) and compare activities.

- In Vitro Assays : Test inhibition of enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cytotoxicity in cancer cell lines.

- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases).

- Data Table :

Basic: How is crystallographic data analyzed to resolve molecular geometry?

Methodological Answer:

- Data Collection : Use a diffractometer (e.g., Bruker D8) to collect intensity data.

- Structure Solution : Employ SHELXD for phase problem resolution .

- Refinement : SHELXL refines positional/thermal parameters; ORTEP-III generates graphical representations of thermal ellipsoids .

- Validation : Check CIF files against IUCr standards for bond distances/angles.

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives).

- Low-Temperature Conditions : Minimize thermal energy to prevent epimerization.

- Kinetic Control : Quench reactions before equilibrium is reached.

- Chiral HPLC : Monitor enantiomeric excess (ee) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.